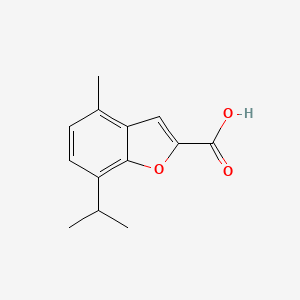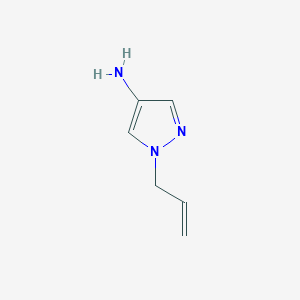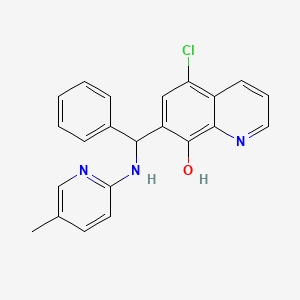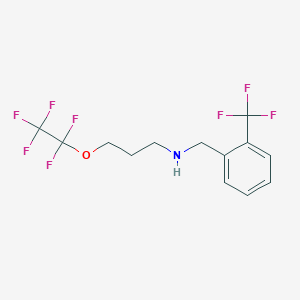
2-Benzofurancarboxylic acid, 4-methyl-7-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzofurancarboxylic acid, 4-methyl-7-(1-methylethyl)- is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely studied for their potential applications in various fields such as medicine, chemistry, and industry. This particular compound is characterized by the presence of a benzofuran ring with a carboxylic acid group, a methyl group at the 4-position, and an isopropyl group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzofurancarboxylic acid, 4-methyl-7-(1-methylethyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 2-hydroxybenzaldehyde derivatives with suitable carboxylic acids can yield the desired benzofuran derivative. The reaction conditions typically involve heating the reactants in the presence of a catalyst such as sulfuric acid or a base like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods. One such method could be the catalytic hydrogenation of benzofuran derivatives followed by functional group modifications to introduce the desired substituents. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Benzofurancarboxylic acid, 4-methyl-7-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Benzofurancarboxylic acid, 4-methyl-7-(1-methylethyl)- has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Benzofurancarboxylic acid, 4-methyl-7-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with cellular signaling pathways can result in the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Benzofuran-2-carboxylic acid: Similar in structure but lacks the methyl and isopropyl groups.
2-Benzofurancarboxylic acid, 2,4,5,6,7,7a-hexahydro-4,4,7a-trimethyl-, methyl ester: Contains additional methyl groups and a methyl ester functional group.
Uniqueness: 2-Benzofurancarboxylic acid, 4-methyl-7-(1-methylethyl)- is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the methyl and isopropyl groups may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to improved efficacy in certain applications.
Properties
CAS No. |
95835-76-0 |
|---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
4-methyl-7-propan-2-yl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C13H14O3/c1-7(2)9-5-4-8(3)10-6-11(13(14)15)16-12(9)10/h4-7H,1-3H3,(H,14,15) |
InChI Key |
GEQOOBAUBUWKJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(OC2=C(C=C1)C(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B12119861.png)
![3-methylbutyl 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate](/img/structure/B12119867.png)



![1-[(4,6-Dimethyl-1-benzofuran-3-yl)acetyl]-4-methylpiperazine](/img/structure/B12119885.png)

![Benzoic acid, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-, methyl ester](/img/structure/B12119896.png)


amine](/img/structure/B12119906.png)


![5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B12119915.png)
